Rsv/iav-IN-3
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Overview
Description
Rsv/iav-IN-3 is a dual inhibitor of respiratory syncytial virus and influenza A virus. It has shown significant antiviral activity against both viruses, making it a promising candidate for therapeutic applications. The compound has been studied for its potential to inhibit viral replication and reduce the severity of infections caused by these viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rsv/iav-IN-3 involves the design and synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides. The synthetic route typically includes the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions involving the formation of the indole ring structure.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the thioether with an appropriate acylating agent.
Industrial Production Methods
The industrial production of this compound would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Rsv/iav-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the thioether linkage.
Reduction: Reduction reactions can occur at the acetamide group, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-diones.
Reduction: Reduction of the acetamide group can result in the formation of N-phenyl-2-(1H-indol-3-yl)thioacetamines.
Substitution: Substitution reactions can yield a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as a model for studying dual inhibition mechanisms and the design of antiviral agents.
Biology: It is employed in research to understand the interactions between viral proteins and host cell receptors.
Medicine: Rsv/iav-IN-3 is being investigated as a potential therapeutic agent for treating infections caused by respiratory syncytial virus and influenza A virus.
Mechanism of Action
Rsv/iav-IN-3 exerts its effects by inhibiting the replication of respiratory syncytial virus and influenza A virus. The compound targets the viral RNA-dependent RNA polymerase, thereby preventing the synthesis of viral RNA. This inhibition disrupts the viral life cycle and reduces the production of viral particles. Additionally, this compound interferes with the interaction between viral proteins and host cell receptors, further inhibiting viral entry and replication .
Comparison with Similar Compounds
Similar Compounds
Rsv/iav-IN-1: Another dual inhibitor with similar antiviral activity but different structural features.
Rsv/iav-IN-2: A compound with a similar mechanism of action but lower potency.
Rsv/iav-IN-4: A related compound with modifications to the indole ring, resulting in different pharmacokinetic properties
Uniqueness
Rsv/iav-IN-3 stands out due to its high potency and dual inhibitory activity against both respiratory syncytial virus and influenza A virus. Its unique structural features, such as the indole-thioether-acetamide linkage, contribute to its effectiveness and specificity. Additionally, the compound’s ability to inhibit viral replication at multiple stages of the viral life cycle makes it a versatile and powerful antiviral agent .
Properties
Molecular Formula |
C19H19BrN2O3S |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-[(7-bromo-6-methoxy-1H-indol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19BrN2O3S/c1-3-25-14-7-5-4-6-13(14)22-17(23)11-26-16-10-21-19-12(16)8-9-15(24-2)18(19)20/h4-10,21H,3,11H2,1-2H3,(H,22,23) |
InChI Key |
WGQFNIFLUPSIRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CNC3=C2C=CC(=C3Br)OC |
Origin of Product |
United States |
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